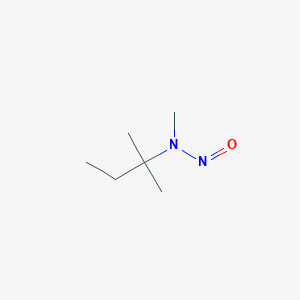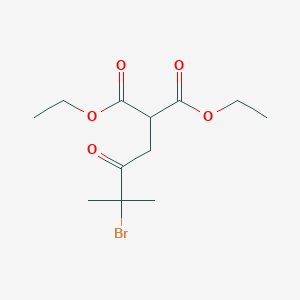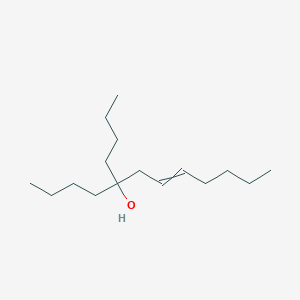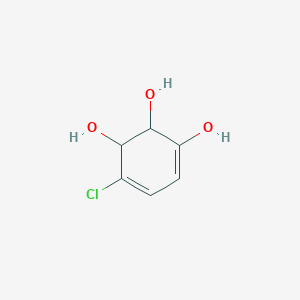![molecular formula C10H15NO B14297263 6-ethyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one CAS No. 118355-69-4](/img/structure/B14297263.png)
6-ethyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one is an organic compound with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.2322 g/mol . This compound belongs to the class of tetrahydropyridines, which are derivatives of pyridine where two double bonds in the pyridine moiety are reduced by adding four hydrogen atoms .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one typically involves the reduction of pyridine derivatives. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of hydrogenation reactions to reduce the double bonds in the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar hydrogenation techniques used in laboratory synthesis are scaled up for industrial production.
化学反応の分析
Types of Reactions
6-ethyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the reagents used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.
科学的研究の応用
6-ethyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving the interaction of organic compounds with biological systems.
Industry: Used in the production of various chemical products
作用機序
The mechanism of action of 6-ethyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one involves its interaction with molecular targets and pathways within biological systems.
類似化合物との比較
Similar Compounds
Pyridine: The parent compound of tetrahydropyridines.
Tetrahydropyridine: A class of compounds that includes 6-ethyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one.
Other substituted tetrahydropyridines: Compounds with similar structures but different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds .
特性
CAS番号 |
118355-69-4 |
|---|---|
分子式 |
C10H15NO |
分子量 |
165.23 g/mol |
IUPAC名 |
6-ethyl-1,2,3,4,5,6-hexahydrocyclopenta[b]pyridin-7-one |
InChI |
InChI=1S/C10H15NO/c1-2-7-6-8-4-3-5-11-9(8)10(7)12/h7,11H,2-6H2,1H3 |
InChIキー |
GOTCNQZLHJWEAK-UHFFFAOYSA-N |
正規SMILES |
CCC1CC2=C(C1=O)NCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea](/img/structure/B14297181.png)



![2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14297215.png)

![16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-4,5-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14297231.png)







